N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-naphthamide
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Overview
Description
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-naphthamide, also known as Furan-2-yl-thiomorpholine-naphthylamide (FTNA), is a chemical compound that has gained interest in scientific research due to its potential applications in biochemistry and physiology. FTNA is a fluorescent probe that can be used to detect enzymatic activity and protein-protein interactions.
Scientific Research Applications
Gold-Catalyzed Furan/Yne Cyclizations
The gold(I)-catalyzed intramolecular cycloisomerization of furan/ynes is a notable method, offering an efficient pathway to protected 1-naphthol derivatives. These derivatives could be further transformed into benzocoumarins, indicating potential applications in synthetic organic chemistry and material sciences due to their high stereoselectivities and mild reaction conditions (Wang et al., 2012).
Naphtho[2,1-b]furan Derivatives and Biological Evaluation
The synthesis and biological evaluation of new naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus have been explored. These compounds have shown promising effects against tested Gram-positive and negative bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (El-Wahab et al., 2011).
Photovoltaic Materials Development
Research on furan-based photovoltaic materials, specifically the development of naphtho[2,3-b:6,7-b′]difuran (NDF) based copolymers, has led to significant advancements in the efficiency of organic solar cells. The introduction of NDF-3T has achieved a power conversion efficiency of 14.21%, outperforming analogs and setting a new record for furan-based photovoltaic materials (Zheng et al., 2021).
Synthesis of Furonaphthoquinones
The synthesis of furonaphthoquinones, through the reaction of 2-acetoxy-1,4-naphthoquinone with N-(1-propenyl)morpholine, has been documented, providing insights into novel methods for constructing complex quinone structures. These compounds could have potential applications in the development of new materials or as intermediates in pharmaceutical synthesis (Kakisawa & Tateishi, 1970).
properties
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c24-21(19-7-3-5-16-4-1-2-6-18(16)19)22-14-20(17-8-11-25-15-17)23-9-12-26-13-10-23/h1-8,11,15,20H,9-10,12-14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSRCJHEKXCOKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C2=CC=CC3=CC=CC=C32)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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